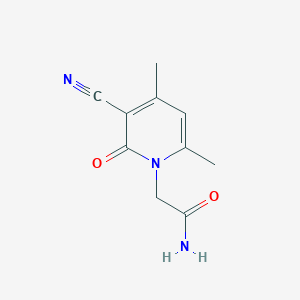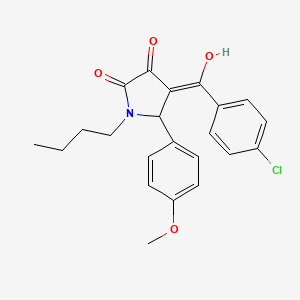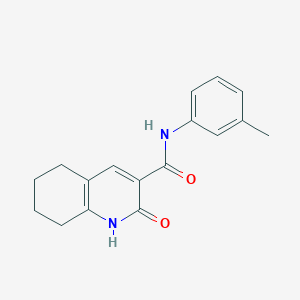
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, also known as CDMA, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. CDMA is a heterocyclic compound that contains a pyridine ring with a cyano group and an acetamide group attached to it.
Mecanismo De Acción
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cells and organisms. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis. In viruses, this compound has been found to inhibit viral replication by interfering with viral DNA synthesis. In bacteria, this compound has been found to inhibit bacterial growth by disrupting the bacterial cell wall.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide in lab experiments is its high potency and specificity. This compound has been found to exhibit activity at low concentrations, making it a useful tool for studying cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide. One direction is to further investigate its potential application in medicine, particularly in the development of anticancer and antiviral drugs. Another direction is to investigate its potential application in agriculture, particularly in the development of herbicides and insecticides. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity in different cell types.
Métodos De Síntesis
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with a mixture of 3-cyanophenylboronic acid and palladium acetate in the presence of a base to form the desired this compound compound.
Aplicaciones Científicas De Investigación
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been widely studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, this compound has been found to have herbicidal and insecticidal properties. In material science, this compound has been found to have potential application as a dye sensitizer in solar cells.
Propiedades
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-3-7(2)13(5-9(12)14)10(15)8(6)4-11/h3H,5H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRFTFYYBAQEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)N)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5432308.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5432319.png)
![N-1,3-benzodioxol-5-yl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5432320.png)

![7-(2,4-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432345.png)
![6-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5432351.png)
![N-methyl-2-oxo-2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanamine](/img/structure/B5432356.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5432361.png)

![2-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5432378.png)
![ethyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432391.png)
![5-[4-(diethylamino)benzylidene]-1-(tetrahydro-2-furanylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5432400.png)
![2-{4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5432406.png)
![methyl 2-(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5432409.png)